molecular formula C10H14ClNO2S2 B360696 1-(5-Chlorothiophen-2-yl)sulfonylazepane CAS No. 385407-77-2

1-(5-Chlorothiophen-2-yl)sulfonylazepane

Cat. No.: B360696
CAS No.: 385407-77-2
M. Wt: 279.8g/mol
InChI Key: FCLKVNJECGLJDF-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 5-chlorothiophene moiety via a sulfonyl group. The 5-chlorothiophene group may contribute to electronic or steric properties influencing reactivity or target interactions.

Properties

CAS No.

385407-77-2

Molecular Formula

C10H14ClNO2S2

Molecular Weight

279.8g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylazepane

InChI

InChI=1S/C10H14ClNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2

InChI Key

FCLKVNJECGLJDF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 1-(5-Chlorothiophen-2-yl)sulfonylazepane, differing primarily in substituents or core scaffolds:

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
This compound Azepane + sulfonyl + thiophene 5-chloro (thiophene) Hypothesized ion channel modulation N/A
1-(5-Bromo-2-methoxyphenyl)sulfonylazepane Azepane + sulfonyl + benzene 5-bromo, 2-methoxy (benzene) Undocumented in provided evidence
SF-22 (5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide) Sulfonamide + thiophene + piperidine 5-chloro (thiophene), piperidine-phenyl TRPML3 channel activation (synergistic with low sodium)
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one Chalcone + thiophene 5-chloro (thiophene), 4-bromo-2-fluoro (aryl) Crystallographic data (CCDC 948856), m.p. 133–134°C

Key Observations

Substituent Impact on Function: The 5-chlorothiophene group is shared with SF-22 and the chalcone derivative ().

Crystallographic and Physical Properties :

  • The chalcone derivative () exhibits a melting point of 133–134°C and crystallizes in N,N-dimethylformamide, with LCMS data (m/z = 346 [M+1]) and elemental analysis matching theoretical values . Comparable data for this compound is absent in the evidence.

Pharmacological Synergy :

  • SF-22 and SF-31 (a sulfonylazepane analog with a naphthalene group) activate TRPML3 channels synergistically with low extracellular sodium, highlighting the importance of sulfonamide/azepane scaffolds in modulating ion channels .

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